molecular formula C10H19BrO2 B1670069 2-Bromodecanoic acid CAS No. 2623-95-2

2-Bromodecanoic acid

Cat. No.: B1670069
CAS No.: 2623-95-2
M. Wt: 251.16 g/mol
InChI Key: KNLOTZNPRIFUAR-VIFPVBQESA-N
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Description

2-Bromodecanoic acid is a bromo fatty acid that is derived from decanoic acid, with a single bromo substituent at the second carbon position. It is a medium-chain fatty acid and is known for its role in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromodecanoic acid can be synthesized through the bromination of decanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromodecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.

    Biology: Employed in studies related to fatty acid metabolism and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromodecanoic acid involves its interaction with biological molecules and enzymes. The bromine atom at the second carbon position makes it a reactive compound, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of metabolic pathways .

Comparison with Similar Compounds

  • 2-Bromocapric acid
  • 2-Bromododecanoic acid
  • 2-Bromooctanoic acid

Comparison: 2-Bromodecanoic acid is unique due to its specific chain length and the position of the bromine atom. Compared to other similar compounds, it exhibits distinct reactivity and biological activity. For instance, 2-Bromododecanoic acid has a longer chain length, which affects its solubility and interaction with biological membranes. Similarly, 2-Bromooctanoic acid, with a shorter chain length, shows different reactivity and metabolic properties .

Properties

IUPAC Name

2-bromodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLOTZNPRIFUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870989
Record name Decanoic acid, 2-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2623-95-2
Record name 2-Bromodecanoic acid
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Record name Decanoic acid, 2-bromo-
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Record name 2-Bromodecanoic acid
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Record name Decanoic acid, 2-bromo-
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Record name Decanoic acid, 2-bromo-
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Record name 2-bromodecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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